molecular formula C6H4ClNO4S B13614221 5-(Chlorosulfonyl)nicotinic acid

5-(Chlorosulfonyl)nicotinic acid

Cat. No.: B13614221
M. Wt: 221.62 g/mol
InChI Key: KPDJBVQZFRXHHS-UHFFFAOYSA-N
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Description

5-(chlorosulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a pyridine ring. This compound is known for its high reactivity due to the presence of the chlorosulfonyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorosulfonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the reaction of 3-chloropyridine-5-carboxylic acid with chlorosulfonic acid. This reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(chlorosulfonyl)pyridine-3-carboxylic acid often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(chlorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 5-(sulfanyl)pyridine-3-carboxylic acid.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Reduction Reactions: 5-(sulfanyl)pyridine-3-carboxylic acid.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

5-(chlorosulfonyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.

    Biology: The compound is used in the development of biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 5-(chlorosulfonyl)pyridine-3-carboxylic acid involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as a proton donor or acceptor, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    5-(chlorosulfonyl)pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.

    5-(sulfanyl)pyridine-3-carboxylic acid: A reduced form of 5-(chlorosulfonyl)pyridine-3-carboxylic acid.

    5-(chlorosulfonyl)pyridine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.

Uniqueness

5-(chlorosulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The presence of both the chlorosulfonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

IUPAC Name

5-chlorosulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)

InChI Key

KPDJBVQZFRXHHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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